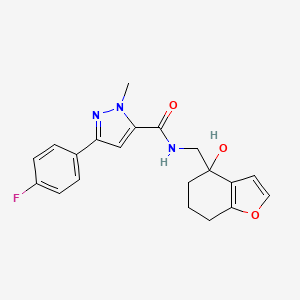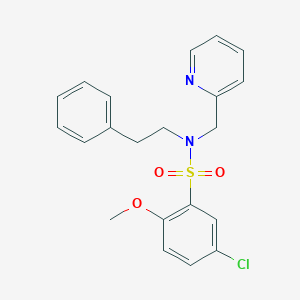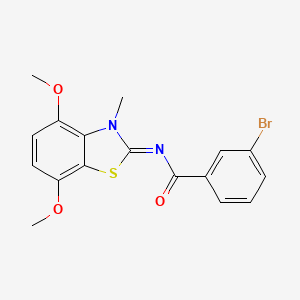![molecular formula C23H19F3N6O2S B2509821 N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-03-1](/img/structure/B2509821.png)
N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Organo-fluorine chemistry, particularly compounds containing fluorine, plays a crucial role in various fields, including pharmaceuticals, agrochemicals, and materials. Fluorine-containing compounds constitute more than 50% of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . The trifluoromethyl group (-CF₃) is one such fluorine-containing functional group that has attracted attention due to its diverse pharmacological activities.
Pharmacological Activities and Applications
Now, let’s explore the unique applications of this compound:
a. Anticancer Potential: The trifluoromethyl group has been associated with anticancer properties. Researchers have investigated its role in inhibiting specific enzymes or pathways involved in cancer cell growth. Further studies are needed to explore its potential as an anticancer agent.
b. Anti-Infective Agents: Given the increasing prevalence of drug-resistant pathogens, novel anti-infective agents are crucial. The compound’s structure suggests potential interactions with biological targets, making it a candidate for antimicrobial or antiparasitic drug development.
c. Enzyme Inhibitors: The trifluoromethyl group can modulate enzyme activity. Researchers may explore its inhibitory effects on specific enzymes, such as proteases or kinases, to develop enzyme-targeted therapies.
d. CNS Disorders: Compounds with fluorine-containing groups often exhibit improved blood-brain barrier penetration. Investigating the compound’s effects on central nervous system (CNS) disorders (e.g., neurodegenerative diseases) could be promising.
e. Metabolic Disorders: Considering the compound’s structural features, it may interact with metabolic pathways. Research into its effects on metabolic disorders (e.g., diabetes, obesity) could yield valuable insights.
f. Molecular Imaging: Fluorine-containing compounds are commonly used in positron emission tomography (PET) imaging. Researchers might explore the compound’s suitability as a PET tracer for specific receptors or biomarkers.
g. Chemical Biology: The trifluoromethyl group’s unique properties make it an attractive tool for chemical biology studies. Researchers can use it to probe protein-ligand interactions or cellular processes.
h. Agrochemicals: Fluorinated compounds often find applications in crop protection. Investigating the compound’s herbicidal or fungicidal properties could be relevant.
Aathira Sujathan Nair et al. (2022). FDA-Approved Trifluoromethyl Group-Containing
将来の方向性
特性
IUPAC Name |
N-[2-[6-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N6O2S/c24-23(25,26)16-8-4-5-9-17(16)28-20(33)14-35-21-11-10-18-29-30-19(32(18)31-21)12-13-27-22(34)15-6-2-1-3-7-15/h1-11H,12-14H2,(H,27,34)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRJNXOBGMRFII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

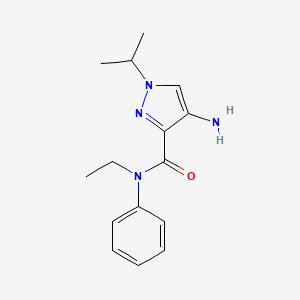

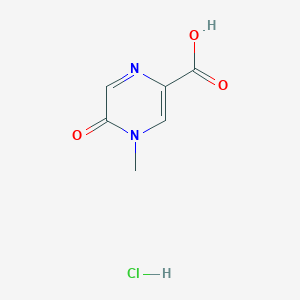

![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-N-(2,6-dichlorophenyl)amine](/img/structure/B2509745.png)
![3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile](/img/structure/B2509747.png)




![1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B2509754.png)
